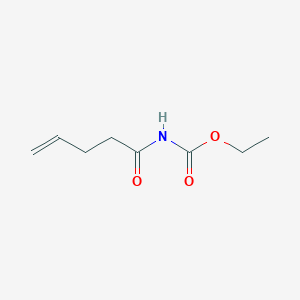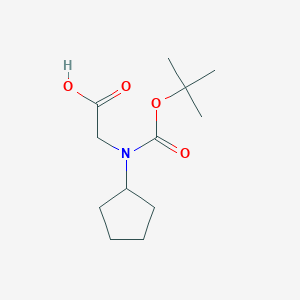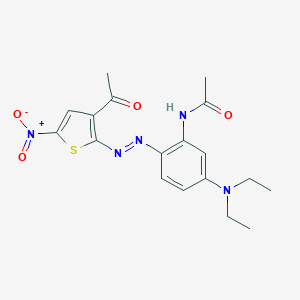![molecular formula C11H13NO4 B063733 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 192046-60-9](/img/structure/B63733.png)
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(3-Hydroxybenzoyl)-2-methyl-L-alanine or HMA and is primarily used in the synthesis of peptides and proteins. In
Mechanism Of Action
The mechanism of action of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of peptides and proteins by controlling the stereochemistry of the reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid are not well studied. However, it is believed that this compound has no significant physiological effects on the body.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid in lab experiments are its ability to produce enantiomerically pure compounds and its use as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products. The limitations of using this compound are its high cost and the lack of information on its mechanism of action.
Future Directions
For research include the study of its mechanism of action and the development of new applications for this compound in the field of pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves the reaction between L-alanine and 3-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Scientific Research Applications
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid has various scientific research applications. One of the primary uses of this compound is in the synthesis of peptides and proteins. It is used as a chiral auxiliary in the synthesis of peptides and proteins, which helps in the production of enantiomerically pure compounds. HMA is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
192046-60-9 |
|---|---|
Product Name |
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid |
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(3-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-4-3-5-8(13)6-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
QMWJFAWGZGGMRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
synonyms |
Alanine, N-(3-hydroxybenzoyl)-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)






![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)


